molecular formula C19H19FN2O2 B6636562 1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide

1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide

Cat. No. B6636562
M. Wt: 326.4 g/mol
InChI Key: KMXIBDJJSYCBRO-UHFFFAOYSA-N
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Description

1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide, also known as FPEB, is a novel compound that has gained significant attention in scientific research due to its potential use in the treatment of various neurological disorders. FPEB is a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) and has been found to have a high affinity for this receptor.

Mechanism of Action

1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide acts as a positive allosteric modulator of the mGluR5 receptor. This means that it binds to a site on the receptor that is different from the active site and enhances the receptor's response to glutamate, a neurotransmitter in the brain. This leads to an increase in the activity of mGluR5, which has been found to have a positive effect on various neurological disorders.
Biochemical and Physiological Effects:
1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide has been found to have various biochemical and physiological effects. It has been shown to increase the activity of mGluR5, which leads to an increase in the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This leads to an improvement in learning and memory and has been found to be effective in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide is its high affinity for the mGluR5 receptor. This makes it a potent and effective modulator of the receptor. However, one of the main limitations of 1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide is its limited solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are various future directions for the study of 1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide. One potential direction is the development of more potent and selective modulators of the mGluR5 receptor. Another direction is the study of 1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide in combination with other drugs for the treatment of neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide involves a multi-step process that starts with the reaction of 4-fluorophenethylamine with 4-nitrobenzyl bromide to form 4-nitrophenethylamine. This is followed by the reduction of the nitro group to an amine using palladium on carbon (Pd/C) and hydrogen gas. The resulting amine is then reacted with 4-(prop-2-en-1-yl)benzoic acid to form 1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide.

Scientific Research Applications

1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide has been extensively studied in various scientific research fields due to its potential therapeutic applications. It has been found to be effective in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide has also been found to have a positive effect on learning and memory.

properties

IUPAC Name

1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c1-2-12-21-18(23)15-5-7-16(8-6-15)19(24)22-13-11-14-3-9-17(20)10-4-14/h2-10H,1,11-13H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXIBDJJSYCBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide

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